5-ISOPROPYLTHIOPHENE-2-CARBALDEHYDE
Description
5-Isopropylthiophene-2-carbaldehyde is a thiophene-based aromatic aldehyde characterized by an isopropyl substituent at the 5-position of the thiophene ring and a formyl group (-CHO) at the 2-position. Thiophene derivatives are widely studied due to their electron-rich aromatic systems, which make them valuable in organic electronics, pharmaceuticals, and coordination chemistry. The aldehyde functional group enhances reactivity, enabling applications in condensation reactions, Schiff base formation, and polymer synthesis.
Properties
CAS No. |
29481-40-1 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Melting Points : Brominated derivatives (e.g., compound 3 ) exhibit higher melting points (124–126°C) due to increased molecular symmetry and halogen-driven intermolecular interactions. Bulky aryl substituents (e.g., 6a–6c ) reduce crystallinity, lowering melting points (75–145°C).
- Spectral Shifts: The aldehyde proton (CHO) in ¹H-NMR shifts downfield (δ 9.82–10.03) across all derivatives, indicating strong electron-withdrawing effects from adjacent substituents. Electron-rich groups (e.g., diphenylamino in 6b) slightly deshield the CHO proton compared to brominated analogs .
Electronic and Optoelectronic Properties
- Brominated Derivatives (e.g., 3) : Bromine atoms enhance electron-deficient character, favoring charge transport in organic semiconductors.
- Aryl-Substituted Derivatives (e.g., 6a–6c): Electron-donating groups (e.g., diphenylamino) improve hole-transport properties, making them suitable for organic light-emitting diodes (OLEDs) .
- Hypothetical Isopropyl Derivative : The isopropyl group, being electron-donating via inductive effects, could moderately alter electronic properties compared to halogen or aryl substituents.
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